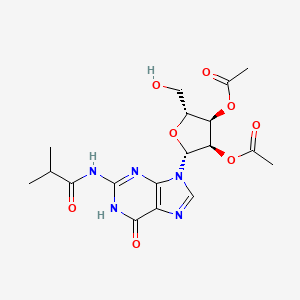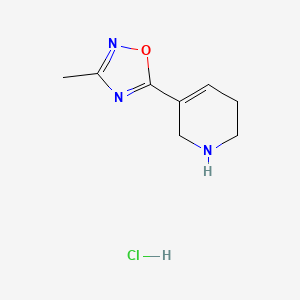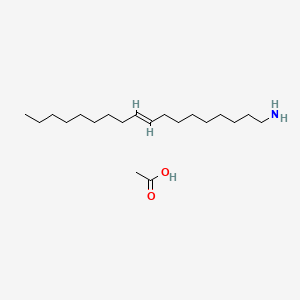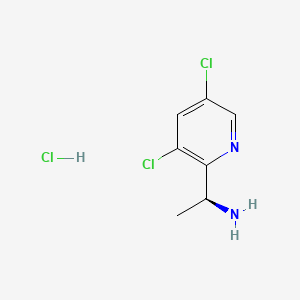
3-Chloro-7-methoxyisoquinoline-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-7-methoxyisoquinoline-4-carbaldehyde is a chemical compound with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . It is an isoquinoline derivative, characterized by the presence of a chloro group at the 3-position, a methoxy group at the 7-position, and an aldehyde group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
The synthesis of 3-Chloro-7-methoxyisoquinoline-4-carbaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using similar reaction pathways but with adjustments to accommodate bulk production. This includes the use of industrial-grade reagents, automated reaction setups, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
3-Chloro-7-methoxyisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize reaction rates and yields.
Applications De Recherche Scientifique
3-Chloro-7-methoxyisoquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-7-methoxyisoquinoline-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
3-Chloro-7-methoxyisoquinoline-4-carbaldehyde can be compared with other isoquinoline derivatives, such as:
3-Chloroisoquinoline-4-carbaldehyde: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
7-Methoxyisoquinoline-4-carbaldehyde: Lacks the chloro group, which may affect its ability to participate in substitution reactions.
3-Chloro-7-methoxyisoquinoline: Lacks the aldehyde group, which may limit its use in condensation reactions.
The presence of the chloro, methoxy, and aldehyde groups in this compound makes it unique and versatile for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C11H8ClNO2 |
|---|---|
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
3-chloro-7-methoxyisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-8-2-3-9-7(4-8)5-13-11(12)10(9)6-14/h2-6H,1H3 |
Clé InChI |
KBVNUPWPLMQXQI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CN=C(C(=C2C=C1)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15329728.png)

![N-[[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15329738.png)








![(R)-[1-Boc-2-(cyclopropylmethyl)-2-pyrrolidinyl]methanamine](/img/structure/B15329798.png)


